MK-571 sodium, chemically known as 3-[[[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid sodium salt, is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. [] This compound is widely used in scientific research as a pharmacological tool to investigate the roles of CysLT1 receptors and leukotrienes in various physiological and pathological processes.
Future Directions
Further exploration of MK-571's potential in treating other diseases: Given its ability to modulate inflammatory responses, future research could explore its therapeutic potential in conditions such as inflammatory bowel disease, arthritis, and neurodegenerative disorders. [, ]
Related Compounds
Leukotriene D4
Relevance: MK-571 sodium acts as a potent and selective antagonist of LTD4 receptors, effectively blocking its actions. This interaction highlights the structural similarity between MK-571 sodium and LTD4, allowing the former to bind to the receptor and prevent LTD4 binding. []
Leukotriene C4
Relevance: MK-571 sodium, while primarily known for its antagonism of LTD4 receptors, also displays affinity for LTC4, though with significantly lower potency. This suggests some degree of structural similarity between MK-571 sodium and LTC4, albeit less pronounced compared to LTD4. []
8-Br-cGMP
Relevance: Research indicates that MK-571 sodium can enhance the relaxation responses induced by 8-Br-cGMP in the prostate and urethra. This effect is attributed to MK-571 sodium's ability to inhibit multidrug resistance proteins (MRPs), specifically MRP4 and MRP5, which are involved in the efflux of cyclic nucleotides like cGMP from cells. By blocking MRP-mediated efflux, MK-571 sodium increases the intracellular concentration of cGMP, thereby potentiating the effects of 8-Br-cGMP. []
cAMP
Relevance: Similar to its interaction with cGMP, MK-571 sodium enhances the relaxation responses induced by agents that increase intracellular cAMP levels, such as isoprenaline and forskolin, in the bladder. This suggests that MK-571 sodium also inhibits MRPs involved in cAMP efflux, leading to increased intracellular cAMP accumulation and potentiated relaxation responses. []
Probenecid
Relevance: Probenecid is recognized as an inhibitor of organic anion transport, a process often mediated by MRP transporters. In studies investigating the mechanism of LTC4 export from mastocytoma cells, probenecid was found to inhibit the ATP-dependent transport of LTC4. This finding, along with the observation that MK-571 sodium also potently inhibits LTC4 transport, suggests that both compounds may interact with MRP transporters involved in the efflux of organic anions, including LTC4. []
Cyclosporin A
Relevance: Cyclosporin A has been identified as an inhibitor of MRP-mediated transport, particularly of LTC4. Studies using mastocytoma cells revealed that cyclosporin A competitively inhibits the ATP-dependent transport of LTC4, indicating its interaction with the LTC4 export carrier. Given that MK-571 sodium also potently inhibits LTC4 transport, this finding strengthens the notion that MK-571 sodium targets MRP transporters involved in the efflux of LTC4. []
PSC 833
S-(2,4-dinitrophenyl)-glutathione
Relevance: Studies demonstrate that MRP actively transports S-(2,4-dinitrophenyl)-glutathione, and this transport is inhibited by MK-571. This suggests a structural link between this glutathione conjugate and MK-571, potentially enabling competitive binding to MRP. []
Oxidized glutathione
Relevance: Similar to other glutathione conjugates, oxidized glutathione is also a substrate for MRP-mediated transport. The ability of MK-571 sodium to inhibit the transport of oxidized glutathione by MRP suggests a broader interaction with MRP beyond just LTC4 transport, encompassing a range of glutathione-related compounds. []
17β-glucuronosyl estradiol
Relevance: This steroid conjugate is identified as a substrate for MRP, with transport being significantly inhibited by MK-571. This implicates structural similarities between 17β-glucuronosyl estradiol and MK-571, allowing for competitive binding and inhibition of MRP. []
Glucuronosylhyodeoxycholate
Relevance: Research indicates that glucuronosylhyodeoxycholate is actively transported by MRP, and this transport is susceptible to MK-571 inhibition. This suggests that glucuronosylhyodeoxycholate shares structural features with MK-571, potentially allowing for binding and inhibition of MRP. []
3α-sulfatolithocholyl taurine
Relevance: As a substrate for MRP, 3α-sulfatolithocholyl taurine's transport is significantly inhibited by MK-571. This suggests structural similarities between 3α-sulfatolithocholyl taurine and MK-571, leading to competitive binding and inhibition of the transporter. []
Glucuronosyl etoposide
Relevance: MRP actively transports glucuronosyl etoposide, and this transport is inhibited by MK-571. This suggests a structural connection between the two compounds, allowing for interaction with and inhibition of MRP by MK-571. []
Monochloro-monoglutathionyl melphalan
Relevance: MRP is involved in the transport of monochloro-monoglutathionyl melphalan, and this transport is inhibited by MK-571. This finding, along with the inhibition of other glutathione conjugate transport by MK-571, suggests a broader interaction with MRP and a potential structural link between these compounds. []
Doxorubicin
Relevance: Unlike the previously mentioned conjugates, doxorubicin is not transported by MRP and serves as a negative control in studies evaluating MRP substrates. The lack of doxorubicin transport by MRP, in contrast to the efficient transport of MK-571-sensitive substrates, highlights the specificity of MRP for certain structural motifs. []
Daunorubicin
Relevance: Like doxorubicin, daunorubicin is not a substrate for MRP-mediated transport. This further supports the notion that MRP exhibits selectivity towards specific structural features, as evidenced by the lack of transport for daunorubicin compared to the efficient transport and MK-571 sensitivity of other substrates. []
Vinblastine
Relevance: Similar to doxorubicin and daunorubicin, vinblastine does not undergo transport by MRP. The absence of vinblastine transport by MRP, while other compounds are actively transported and sensitive to MK-571 inhibition, reinforces the concept of structural selectivity exhibited by MRP. []
PGE1
Relevance: PGE1 is a confirmed substrate for MRP4, and MK-571 has been shown to inhibit MRP4-mediated transport. This suggests that MK-571 might interact with MRP4, potentially explaining some of its pharmacological effects. []
PGE2
Relevance: Like PGE1, PGE2 is also transported by MRP4, and this transport is sensitive to MK-571 inhibition. This reinforces the potential for MK-571 to interact with MRP4 and modulate prostaglandin transport. []
LTB4
Relevance: LTB4 is a known substrate for MRP4, and MK-571 has been shown to inhibit its transport. This suggests that MK-571 can interact with MRP4 and potentially influence the transport of various inflammatory mediators. []
Celecoxib
Relevance: Celecoxib is grouped with MK-571 as an inhibitor of MRP4, implying potential structural similarities and a common target for these compounds. []
Sulfinpyrazone
Relevance: Sulfinpyrazone is categorized alongside MK-571 as an inhibitor of MRP4. This suggests that both compounds may share structural features that allow them to interact with and inhibit MRP4. []
Phloridzin
Relevance: Contrary to the previous belief that phloridzin is not transported by SGLT1, research has demonstrated its transport by this transporter, which is unveiled in the presence of MK-571. This suggests that both phloridzin and MK-571 may interact with MRP transporters, influencing the cellular accumulation of phloridzin. []
Quercetin glycosides
Relevance: Similar to phloridzin, quercetin glycosides have been shown to be transported by both SGLT1 and MRP transporters. This finding, along with the observation that MK-571 affects phloridzin transport, suggests that MK-571 may also influence the transport of quercetin glycosides by interacting with MRP transporters. []
Genistein glycosides
Relevance: Like quercetin glycosides, genistein glycosides are substrates for both SGLT1 and MRP transporters. This parallel finding regarding the transport of these glycosides strengthens the idea that MK-571, through its interaction with MRP transporters, might influence the cellular uptake and efflux of a range of flavonoid glycosides. []
Diosmetin glycosides
Relevance: Diosmetin glycosides, similar to quercetin and genistein glycosides, are transported by both SGLT1 and MRP transporters. This consistent observation for flavonoid glycosides further suggests that MK-571, by modulating MRP activity, may have a broader impact on the transport and bioavailability of various flavonoid compounds. []
Source and Classification
MK-571 sodium is classified as a leukotriene D4 antagonist, which plays a crucial role in mediating various allergic reactions and inflammatory processes in humans. It is recognized for its ability to inhibit the binding of leukotriene D4 to human lung membranes, with a binding affinity (Ki) of approximately 2.1 nM. The compound is often studied in the context of multidrug resistance proteins, particularly the multidrug resistance protein 2 (ABCC2), which is involved in the efflux of drugs and xenobiotics from cells.
Synthesis Analysis
The synthesis of MK-571 sodium typically involves multiple steps that include the formation of key intermediates followed by coupling reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available precursors such as 7-chloroquinoline and various phenyl derivatives.
Vinylation Reaction: A vinyl group is introduced through a coupling reaction involving appropriate vinyl halides.
Thioether Formation: The incorporation of thioether linkages is achieved via nucleophilic substitution reactions.
Final Coupling: The final product is obtained by coupling the thioether intermediate with an acid derivative to form the sodium salt.
Technical parameters such as reaction temperatures, solvent choices (often dimethyl sulfoxide or ethanol), and purification methods (like high-performance liquid chromatography) are crucial for achieving high purity levels (≥90% by HPLC).
Molecular Structure Analysis
MK-571 sodium has a molecular formula of C₂₆H₂₆ClN₂O₃S₂·Na, with a molecular weight of approximately 537 g/mol. The structure features:
Chlorine Atom: Contributes to the compound's lipophilicity and biological activity.
Quinoline Moiety: Provides structural rigidity and potential for π-π interactions with biological targets.
Thioether Groups: Enhance solubility and stability in aqueous environments.
The compound's three-dimensional conformation allows it to effectively fit into the binding site of the cysteinyl leukotriene receptor 1, facilitating its antagonistic action.
Chemical Reactions Analysis
MK-571 sodium participates in several chemical reactions relevant to its biological activity:
Binding Reactions: It competitively binds to cysteinyl leukotriene receptors, inhibiting their activation by endogenous ligands like leukotriene D4.
Efflux Inhibition: As an inhibitor of multidrug resistance proteins, MK-571 alters the transport dynamics of various substrates across cellular membranes, affecting drug bioavailability and efficacy.
Phase II Metabolism Modulation: MK-571 has been shown to inhibit phase II metabolic pathways in enterocytes, impacting the conjugation and elimination of flavonoids and other xenobiotics.
These reactions underscore its role not only as a receptor antagonist but also as a modulator of drug metabolism.
Mechanism of Action
The mechanism of action for MK-571 sodium primarily involves its role as an inverse agonist at the cysteinyl leukotriene receptor 1. By binding to this receptor, MK-571 prevents the typical signaling cascade initiated by leukotriene D4, which includes:
Inhibition of Bronchoconstriction: By blocking receptor activation, MK-571 alleviates bronchial smooth muscle contraction induced by leukotrienes.
Reduction in Inflammatory Mediators: The antagonist action leads to decreased production and release of pro-inflammatory cytokines and mediators from immune cells.
Impact on Drug Transport: As an inhibitor of multidrug resistance proteins, MK-571 enhances the retention of chemotherapeutic agents within cells, improving their efficacy against resistant cell lines.
Physical and Chemical Properties Analysis
MK-571 sodium exhibits several notable physical and chemical properties:
Solubility: Soluble in water (20 mg/mL), ethanol (10 mg/mL), and dimethyl sulfoxide.
Storage Conditions: Recommended storage at -20°C to maintain stability.
Purity Levels: Typically ≥90% purity confirmed via high-performance liquid chromatography.
These properties are essential for its application in laboratory settings and pharmacological studies.
Applications
MK-571 sodium has diverse applications in scientific research:
Pharmacological Research: Used extensively to study allergic responses, asthma treatments, and respiratory diseases due to its antagonistic effects on cysteinyl leukotriene receptors.
Drug Resistance Studies: Investigated for its role in overcoming multidrug resistance in cancer therapy, enhancing the effectiveness of chemotherapeutic agents against resistant tumors.
Metabolism Studies: Employed to understand the mechanisms behind drug metabolism and efflux processes in intestinal cells.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HA-1100, a cell-permeable hydroxylated metabolite of HA-1077, is a potent inhibitor of Rho-associated kinase (ROCK) (Ki = 150 nM). It less effectively inhibits protein kinase A (Ki = 2.2 μM). It has been used to explore the role of ROCK in hypoxic and ischemic signaling as well as arterial relaxation. Hydroxyfasudil Hcl(HA1100 Hcl), metabolite of Fasudil, is a potent Rho-kinase inhibitor and vasodilator. IC50 Value: 0.12 uM (ROCK1); 0.17 uM (ROCK2) Target: ROCK1/2in vitro: Fasudil (1-10 μM) and hydroxyfasudil (0.3-10 μM) significantly prevented endothelin-induced cardiomyocyte hypertrophy. Hydroxyfasudil significantly attenuated serotonin (IC)-induced vasoconstriction of SA (-7 +/- 1% vs. 2 +/- 1%, p < 0.01). Coronary I/R significantly impaired coronary vasodilation to acetylcholine after I/R (SA, p < 0.05; and A, p < 0.01 vs. before I/R) and L-NMMA further reduced the vasodilation, whereas hydroxyfasudil completely preserved the responses. in vivo: Treatment with hydroxyfasudil significantly improved bladder intercontraction intervals. Rats treated with hydroxyfasudil also showed a significant reduction of histopathological features associated with cystitis. Twelve-week-old male SHRs were treated with hydroxyfasudil (3 or 10 mg/kg, i.p.) once a day for 6 weeks. Treatment with hydroxyfasudil significantly improved the decreased penile cGMP concentrations, the increased Rho kinase activities, the increased norepinephrine-induced contractions, and the decreased acetylcholine-induced relaxation in a dose-dependent manner. Toxicity: The proportion of patients with good clinical outcome was 74.5% (41/55) in the fasudil group and 61.7% (37/60) in the nimodipine group. There were no serious adverse events reported in the fasudil group. Clinical trial: N/A
Regorafenib is a pyridinecarboxamide obtained by condensation of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]pyridine-2-carboxylic acid with methylamine. Used for for the treatment of metastatic colorectal cancer in patients who have previously received chemotherapy, anti-EGFR or anti-VEGF therapy. It has a role as an antineoplastic agent, a tyrosine kinase inhibitor and a hepatotoxic agent. It is an aromatic ether, a pyridinecarboxamide, a member of monochlorobenzenes, a member of (trifluoromethyl)benzenes, a member of monofluorobenzenes and a member of phenylureas. Regorafenib is an orally-administered inhibitor of multiple kinases. It is used for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumours, and hepatocellular carcinoma. FDA approved on September 27, 2012. Approved use of Regorafenib was expanded to treat Hepatocellular Carcinoma in April 2017. Regorafenib anhydrous is a Kinase Inhibitor. The mechanism of action of regorafenib anhydrous is as a Kinase Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and UGT1A9 Inhibitor, and UGT1A1 Inhibitor. Regorafenib is an oral multi-kinase inhibitor that is used in the therapy of refractory metastatic colorectal cancer, hepatocellular carcinoma and gastrointestinal stromal tumor. Regorafenib has been associated with frequent serum aminotransferase elevations during therapy and with rare, but sometimes severe and even fatal instances of clinically apparent liver injury. Regorafenib is the anhydrous form of regorafenib, an orally bioavailable small molecule with potential antiangiogenic and antineoplastic activities. Regorafenib binds to and inhibits vascular endothelial growth factor receptors (VEGFRs) 2 and 3, and Ret, Kit, PDGFR and Raf kinases, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation. VEGFRs are receptor tyrosine kinases that play important roles in tumor angiogenesis; the receptor tyrosine kinases RET, KIT, and PDGFR, and the serine/threonine-specific Raf kinase are involved in tumor cell signaling. Regorafenib Hydrate is the hydrate form of regorafenib, an orally bioavailable small molecule with potential antiangiogenic and antineoplastic activities. Regorafenib binds to and inhibits vascular endothelial growth factor receptors (VEGFRs) 2 and 3, and Ret, Kit, PDGFR and Raf kinases, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation. VEGFRs are receptor tyrosine kinases that play important roles in tumor angiogenesis; the receptor tyrosine kinases RET, KIT, and PDGFR, and the serine/threonine-specific Raf kinase are involved in tumor cell signaling. See also: Regorafenib Monohydrate (active moiety of).
sodium 4-pentynoate is a alkynylacetate analogue; can be metabolically incorporated onto cellular proteins through biosynthetic mechanisms for profiling of acetylated proteins in diverse cell types.
P2X7 allosteric modulator. Activity differs with species: acts as a negative allosteric modulator of human P2X7 (pIC50 = 6.9 - 7.2) and a positive allosteric modulator of rat P2X7 receptors that increases the potency and effect of ATP. GW791343 is a P2X7 allosteric modulator. GW791343 exhibits species-specific activity; acts as a negative allosteric modulator of human P2X7 (pIC50 = 6.9 - 7.2) and a positive allosteric modulator of rat P2X7.
Telotristat is a phenylalanine derivative. A tryptophan hydroxylase inhibitor. [Telotristat ethyl] (brand name Xermelo) is a prodrug of telotristat. Telotristat is a Tryptophan Hydroxylase Inhibitor. The mechanism of action of telotristat is as a Tryptophan Hydroxylase Inhibitor. Telotristat is an oral, small molecule inhibitor of tryptophan hydroxylase that is used in the treatment of symptoms of carcinoid syndrome. Telotristat is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury. Telotristat is a tryptophan hydroxylase (TPH) inhibitor, with potential anti-serotonergic activity. Upon administration, telotristat binds to and inhibits the activity of TPH. This may result in a reduction in peripheral serotonin (5-HT) production and improvement of serotonin-mediated gastrointestinal effects such as severe diarrhea. TPH, the rate-limiting enzyme in serotonin biosynthesis, is overexpressed in carcinoid tumor cells. See also: Telotristat Ethyl (active moiety of); Telotristat Etiprate (is active moiety of).
Bisoctrizole is a diarylmethane. Bisoctrizole, or methylene bis-benzotriazolyl tetramethylbutylphenol, is a broad-spectrum organic UV filter that is marketed as Tinosorb M. It is a benzotriazole-based organic compound that absorbs, reflects, and scatters both UV-A and UV-B rays. Bisoctrizole is not approved by the FDA, but is approved in the EU and other parts of the world as a UV-filter in sunscreens, day care products and skin lightening products at a maximum concentration of 10%.